molecular formula C11H12O5 B2506087 Methyl (2-formyl-4-methoxyphenoxy)acetate CAS No. 24612-99-5

Methyl (2-formyl-4-methoxyphenoxy)acetate

Cat. No.: B2506087
CAS No.: 24612-99-5
M. Wt: 224.212
InChI Key: YAPVMBVWMGHXRR-UHFFFAOYSA-N
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Description

Contextualization of Phenoxyacetate (B1228835) Esters as Synthetic Scaffolds

Phenoxyacetate esters belong to a class of organic compounds that are integral to numerous synthetic transformations. jocpr.com The core structure consists of a phenyl ring linked to an acetic acid ester via an ether bond. This scaffold is significant in the synthesis of natural products and other complex organic molecules. jocpr.com The conversion of carboxylic acids, such as phenoxyacetic acid, into their corresponding esters is a fundamental and widely utilized reaction in organic chemistry. jocpr.comjocpr.com

These esters are not only synthetic intermediates but also possess practical applications. For instance, certain phenolic esters are valued as flavor compounds in the food industry due to their sweet, floral, and fruity scents. jocpr.com Furthermore, derivatives of this scaffold have been employed in the manufacturing of various commercial products, including insecticides, anti-oxidants, and photosensitizers. jocpr.com The synthesis of phenoxyacetate esters is typically achieved through the esterification of the corresponding phenoxyacetic acid, which can be activated by various reagents to facilitate coupling with a range of phenols. jocpr.com

Significance of Formyl and Methoxy (B1213986) Functional Groups in Aromatic Systems

The chemical behavior of Methyl (2-formyl-4-methoxyphenoxy)acetate is largely governed by the electronic properties of its formyl and methoxy substituents.

The formyl group (-CHO) is a versatile functional group consisting of a carbonyl bonded to a hydrogen atom. wikipedia.org When attached to an aromatic ring, it functions as an aldehyde. Formylation is the process of adding a formyl group to a compound, often an aromatic one, through reactions like the Gattermann-Koch or Vilsmeier-Haack reactions. wikipedia.orgpurechemistry.org The formyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. lumenlearning.com Its presence is significant in medicinal chemistry, as it can be a key feature in molecules with anti-inflammatory properties. wisdomlib.org Moreover, the aldehyde functionality is a crucial synthetic handle, readily participating in a variety of reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions to build molecular complexity.

| Methoxy (-OCH3) | Alkoxy | Electron-withdrawing | Electron-donating | Activating | ortho, para |

Research Trajectory and Objectives for this compound

The specific substitution pattern of this compound makes it a molecule of significant interest for synthetic chemists. It is designed as a versatile molecular building block, with its research objectives centered on its use as a precursor for more elaborate chemical structures. scispace.com

The primary research trajectory for this compound involves leveraging its distinct functional groups for multi-step syntheses. The aldehyde group at the 2-position and the ester at the 1-position are prime sites for nucleophilic attack and condensation reactions, which are key steps in the formation of heterocyclic rings. For instance, the closely related compound (4-formyl-2-methoxyphenoxy)acetic acid, derived from the natural product vanillin (B372448), has been used to generate a ketene (B1206846) in situ for the stereoselective synthesis of polyfunctionalized 2-azetidinones (β-lactams) via cycloaddition reactions. researchgate.net This highlights a major objective: using these scaffolds to access valuable heterocyclic motifs that are prevalent in medicinal chemistry. researchgate.net

Another key objective is the synthesis of novel, biologically active compounds. Structurally similar molecules have been explored for their therapeutic potential. For example, derivatives of methyl 2-(4-formylphenoxy)acetate have been synthesized and identified as a new class of acetylcholinesterase inhibitors, which are relevant for the treatment of conditions like Alzheimer's disease. nih.gov The strategic placement of the formyl and methoxy groups on the phenoxyacetate core provides a template that can be systematically modified to explore structure-activity relationships and develop new therapeutic agents. The compound serves as an intermediate for creating libraries of related molecules for biological screening.

Table 2: Physicochemical Properties of Methyl (formyl-methoxyphenoxy)acetate Isomers Note: Specific experimental data for the 2-formyl-4-methoxy isomer is not readily available. The following data is based on its molecular formula, which is shared by its isomers.

Property Value
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol

| CAS Number (4-formyl-2-methoxy isomer) | 79317-30-9 chemicalbook.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-formyl-4-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-9-3-4-10(8(5-9)6-12)16-7-11(13)15-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPVMBVWMGHXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Formyl 4 Methoxyphenoxy Acetate and Its Precursors

Established Reaction Pathways for Methyl (2-formyl-4-methoxyphenoxy)acetate Synthesis

The most direct route to this compound involves the modification of a readily available precursor, vanillin (B372448). This pathway leverages the reactivity of the phenolic hydroxyl group on the vanillin scaffold.

Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as an ideal starting material for the synthesis of this compound. The core of this strategy involves an O-alkylation of the phenolic hydroxyl group of vanillin using a halogenated acetate (B1210297) ester, such as methyl chloroacetate (B1199739) or methyl bromoacetate. This reaction directly attaches the desired methoxycarbonylmethyl group to the phenoxy oxygen, yielding the target molecule. The reaction is typically performed under basic conditions to deprotonate the phenolic hydroxyl, thereby increasing its nucleophilicity. A related two-step approach involves first reacting vanillin with chloroacetic acid to form (4-formyl-2-methoxyphenoxy)acetic acid, which is then esterified with methanol (B129727) to yield the final methyl ester product. researchgate.net

The general reaction scheme is as follows: Vanillin + Methyl Haloacetate → this compound

The formation of the ether linkage in this compound is a classic example of the Williamson ether synthesis. wikipedia.org This reaction is a cornerstone of organic chemistry for preparing both symmetrical and asymmetrical ethers. wikipedia.org The mechanism is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com

In this specific synthesis, the process involves two key steps:

Formation of the Nucleophile : The phenolic hydroxyl group of vanillin is deprotonated by a suitable base to form a sodium or potassium phenoxide ion. This alkoxide is a potent nucleophile. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). jk-sci.comyoutube.com

Nucleophilic Attack : The resulting phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of the halogenated acetate ester (e.g., methyl chloroacetate). This attack displaces the halide ion (e.g., Cl⁻) as the leaving group, forming the new carbon-oxygen ether bond. wikipedia.orgmasterorganicchemistry.com

For the reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions (E2), which can occur with secondary and tertiary halides. wikipedia.orgjk-sci.com The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the SN2 reaction. jk-sci.com

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis of Phenoxyacetates
ComponentExamplesRole in Reaction
Phenolic SubstrateVanillin, Guaiacol (B22219)Source of the nucleophile
BaseNaOH, K₂CO₃, NaHDeprotonates the phenol (B47542) to form the phenoxide
Alkylating AgentMethyl chloroacetate, Methyl bromoacetatePrimary alkyl halide (electrophile)
SolventAcetone, DMF, DMSOProvides a medium for the reaction; polar aprotic solvents are often preferred

Advanced Strategies for Introducing Formyl Groups onto Aromatic Systems

The formyl group (-CHO) is a critical feature of this compound, provided by the vanillin precursor. The synthesis of vanillin and other substituted benzaldehydes relies on electrophilic aromatic formylation reactions, where a formyl group is directly introduced onto an activated aromatic ring.

These reactions proceed via the generation of a strong electrophile that subsequently attacks the electron-rich aromatic ring. The presence of activating groups, such as the methoxy (B1213986) (-OCH₃) group, directs the formylation primarily to the ortho and para positions.

The Gattermann-Koch reaction is a method for formylating aromatic compounds using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst. wikipedia.orgvaia.com The reactive electrophile is believed to be the formyl cation, [HCO]⁺. wikipedia.org However, this reaction is generally not applicable to phenol or phenol ether substrates, limiting its direct use for precursors like guaiacol. wikipedia.orgthermofisher.com

The Gattermann reaction is a more versatile modification that allows for the formylation of phenols, phenolic ethers, and various heterocyclic compounds. thermofisher.com This method traditionally uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid. wikipedia.org Due to the high toxicity of HCN, a common and safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl. wikipedia.orgthermofisher.com The Gattermann reaction is well-suited for the formylation of methoxy-substituted arenes.

The Vilsmeier-Haack reaction is a widely used and mild method for formylating electron-rich aromatic compounds, including phenols and anilines. organic-chemistry.orgwikipedia.org The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃). ijpcbs.comcambridge.org These reagents react to form a chloroiminium ion, known as the Vilsmeier reagent, which is the active electrophile. wikipedia.orgcambridge.org This electrophile then attacks the activated aromatic ring. Subsequent hydrolysis of the resulting iminium ion intermediate yields the aryl aldehyde. wikipedia.org The reaction is highly effective for substrates like anisole. cambridge.org

The Rieche formylation is another effective method for introducing a formyl group onto electron-rich aromatic rings. wikipedia.orgsynarchive.com This reaction utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) as the formyl source and a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄), as the catalyst. wikipedia.orgmdpi.com The reaction proceeds under relatively mild conditions and is particularly effective for ortho-formylation of phenols and methoxy-substituted benzenes, where coordination between the substrate's oxygen atom and the Lewis acid can direct the regioselectivity of the reaction. wikipedia.orgmdpi.com

Table 2: Comparison of Aromatic Formylation Reactions for Methoxy-Substituted Arenes
ReactionFormylating Agent(s)Catalyst/Co-reagentApplicability to Phenol EthersKey Features
Gattermann-KochCO, HClAlCl₃, CuClNoRestricted to alkylbenzenes; not suitable for phenols. wikipedia.orgthermofisher.com
GattermannHCN (or Zn(CN)₂), HClLewis Acid (e.g., AlCl₃)YesVersatile for phenols and their ethers. thermofisher.com
Vilsmeier-HaackDMFPOCl₃YesMild, efficient, and widely used for electron-rich arenes. organic-chemistry.orgijpcbs.com
RiecheDichloromethyl methyl etherLewis Acid (e.g., TiCl₄)YesGood for ortho-formylation of phenols due to catalyst coordination. wikipedia.orgmdpi.com

Nucleophilic Formylation and Related Carbon-Carbon Bond Formation Methods

While direct nucleophilic formylation on an aromatic ring is not a standard textbook reaction, the synthesis of precursors for compounds like this compound often relies on analogous principles of carbon-carbon bond formation. The most prevalent and industrially viable route to this and similar phenoxyacetates is the Williamson ether synthesis. wikipedia.orggold-chemistry.org This method involves the reaction of a substituted phenol with an alkyl halide in the presence of a base. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, the precursor is 2-hydroxy-4-methoxybenzaldehyde (B30951). This phenol undergoes an SN2 reaction with a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate). The phenoxide ion, generated by a base, acts as the nucleophile, attacking the electrophilic carbon of the methyl haloacetate to form the ether linkage. wikipedia.org

Reaction Scheme:

Step 1: Deprotonation: 2-hydroxy-4-methoxybenzaldehyde is treated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding sodium or potassium phenoxide.

Step 2: Nucleophilic Attack: The phenoxide ion attacks methyl chloroacetate, displacing the chloride ion and forming the final product, this compound.

This method is highly efficient for creating both symmetrical and asymmetrical ethers and remains one of the simplest and most popular approaches for laboratory and industrial synthesis. gold-chemistry.org The reaction is an SN2 mechanism where the alkoxide ion performs a backside attack on the carbon atom bearing the leaving group (a halide). wikipedia.orgmasterorganicchemistry.com

While the Williamson ether synthesis is the primary route, other C-C bond formation methods are relevant for creating the aldehyde precursor itself. Electrophilic formylation reactions, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, are classic methods to introduce a formyl group onto a phenolic ring system, which can then be used in the subsequent etherification step.

Industrial Production Considerations and Methodological Optimizations

The transition from laboratory-scale synthesis to industrial production of phenoxyacetic acid derivatives requires significant optimization to ensure efficiency, cost-effectiveness, and safety. google.com

Process Scale-Up and Efficiency Enhancements

Scaling up the Williamson ether synthesis for compounds like this compound involves addressing several factors to improve yield and throughput. google.comorganic-synthesis.com Key considerations include:

Solvent and Base Selection: The choice of solvent and base is critical. While traditional methods might use solvents like ethanol (B145695) or acetone, industrial processes may explore other options to improve reaction rates, facilitate product isolation, and minimize waste. gold-chemistry.orggoogle.com Phase-transfer catalysts can also be employed to enhance the reaction rate between the aqueous phenoxide solution and the organic haloacetate.

Reaction Conditions: Optimizing temperature and reaction time is crucial. Higher temperatures can accelerate the reaction but may also lead to side reactions. wikipedia.org Continuous flow reactors are increasingly being considered for large-scale production to offer better control over reaction parameters and improve safety.

ParameterLaboratory Scale ConsiderationIndustrial Scale Optimization
Reactants High purity reagentsCost-effective raw materials, potential for in-situ base generation
Solvent Anhydrous polar aprotic (e.g., THF, Acetonitrile)Phase-transfer catalysis, recoverable solvents, higher boiling point solvents for improved kinetics
Temperature Room temperature to refluxPrecise temperature control to minimize byproducts, use of heat exchangers
Work-up Liquid-liquid extraction, chromatographyCrystallization, distillation, minimizing aqueous waste streams
Yield Often prioritized over costBalance between yield, purity, and process cost; high capacity-time yield is crucial google.com

Utilization of Microwave-Assisted Synthesis in Related Systems

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.govcore.ac.uk This technology is particularly beneficial for reactions like the Williamson ether synthesis. ontosight.ai

The use of microwave irradiation can dramatically reduce reaction times, in some cases by as much as 90%, making the process more efficient for large-scale applications. ontosight.ai The energy is directly absorbed by the reactant molecules, leading to rapid and uniform heating of the reaction mixture. researchgate.net

Key benefits of microwave-assisted synthesis in this context include:

Increased Reaction Rates: Microwave energy can significantly accelerate the rate of ether formation, reducing synthesis time from hours to minutes. nih.govresearchgate.net

Improved Yields: By minimizing side reactions and decomposition of products due to prolonged exposure to high temperatures, microwave synthesis can result in cleaner reactions and higher product yields. researchgate.net

Solvent-Free Conditions: In some cases, reactions can be performed under solvent-less conditions, which is environmentally advantageous. nih.gov

Research on various phenoxyacetate (B1228835) and related heterocyclic derivatives has demonstrated the successful application of microwave irradiation. researchgate.netresearchgate.net For instance, the synthesis of new phenoxyacetalides and pyridophenoxazinone derivatives was achieved with high yields and significantly reduced reaction times under microwave conditions. researchgate.netcore.ac.uk This body of evidence suggests that a microwave-assisted Williamson ether synthesis would be a highly effective and efficient method for the industrial production of this compound.

Chemical Reactivity and Transformative Potential of Methyl 2 Formyl 4 Methoxyphenoxy Acetate

Reactions Involving the Phenoxy Ether Linkage

The phenoxy ether linkage in Methyl (2-formyl-4-methoxyphenoxy)acetate, specifically the aryl-O-alkyl bond, is generally stable under many reaction conditions. However, it can be cleaved using potent reagents. Standard methods for the cleavage of aryl ethers involve strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃). These reactions typically proceed via nucleophilic attack on the alkyl carbon adjacent to the ether oxygen, leading to the formation of a phenol (B47542) and an alkyl halide.

Functionalization of the aromatic ring can also be influenced by the ether linkage. The methoxy (B1213986) and the acetate-bearing ether groups are ortho, para-directing activators for electrophilic aromatic substitution. However, the presence of the deactivating formyl group complicates the regioselectivity of such reactions. In related guaiacol-based structures, reactions such as demethylation can occur under specific catalytic conditions, indicating that the ether groups are susceptible to transformation. nih.gov

Reactions Involving the Methyl Ester Moiety

The methyl ester group can be readily converted to its corresponding carboxylic acid, (2-formyl-4-methoxyphenoxy)acetic acid, through hydrolysis. researchgate.net This transformation is typically achieved via saponification, a base-mediated process. thieme-connect.de The reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl carbon. Subsequent acidification of the resulting carboxylate salt with a strong acid (e.g., HCl) yields the final carboxylic acid product. thieme-connect.de This hydrolysis is a crucial step for certain applications, particularly in preparing the molecule for stereoselective transformations where the acid functionality is required. researchgate.net

StepReagentsIntermediate/Product
1. SaponificationNaOH or KOH in H₂O/alcoholSodium or Potassium (2-formyl-4-methoxyphenoxy)acetate
2. AcidificationHCl or H₂SO₄(2-formyl-4-methoxyphenoxy)acetic acid

Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. This reaction allows for the conversion of the methyl ester of this compound into a variety of other ester derivatives. The reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium methoxide). By reacting the parent methyl ester with a different alcohol (e.g., ethanol, propanol, or more complex alcohols), a library of ester derivatives can be synthesized. medcraveonline.com The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the desired alcohol or by removing the methanol by-product as it forms. This method provides a straightforward route to modify the molecule's properties, such as solubility or steric bulk, without altering the core aldehyde and phenoxy ether structures.

Stereoselective Transformations and Chiral Auxiliary Applications

While this compound itself is not chiral, its derivatives can be employed in stereoselective synthesis. A significant application involves the use of its hydrolyzed form, (2-formyl-4-methoxyphenoxy)acetic acid, as a precursor in the stereoselective synthesis of polyfunctionalized 2-azetidinones (β-lactams). researchgate.net

In this synthetic pathway, the carboxylic acid is converted in situ into a novel aryloxyketene. This highly reactive ketene (B1206846) then undergoes a formal [2π + 2π] cycloaddition with various Schiff bases (imines). researchgate.net This reaction, a variant of the Staudinger synthesis, proceeds through a zwitterionic intermediate and can be highly stereoselective, yielding specific isomers of the resulting β-lactam products. The stereochemical outcome of the cycloaddition can be influenced by the substituents on the imine and the reaction conditions, allowing for controlled access to valuable and complex heterocyclic scaffolds. researchgate.net

The concept of a chiral auxiliary, a group temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction, is central to many asymmetric syntheses. wikipedia.org Although the phenoxyacetic acid moiety itself is not a classical chiral auxiliary, its role in generating a planar ketene that reacts with a chiral or prochiral imine demonstrates its utility in controlling stereochemistry. Furthermore, the aldehyde group could potentially undergo stereoselective nucleophilic additions (e.g., aldol (B89426) or Grignard reactions) in the presence of chiral catalysts or reagents, opening further avenues for its use in asymmetric synthesis.

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The expected ¹H NMR spectrum of Methyl (2-formyl-4-methoxyphenoxy)acetate in a solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit several distinct signals corresponding to the different types of protons.

The aldehydic proton (-CHO) is highly deshielded and would appear as a singlet at a characteristic downfield chemical shift. The three protons on the aromatic ring would show a splitting pattern dependent on their coupling with each other, with chemical shifts influenced by the electron-withdrawing formyl group and the electron-donating methoxy (B1213986) and ether groups. The methylene (B1212753) protons of the acetate (B1210297) group (-OCH₂CO-) and the methyl protons of the two methoxy groups (-OCH₃) would each appear as sharp singlets, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde H (-CHO) 9.9 - 10.1 Singlet (s) 1H
Aromatic H 7.2 - 7.5 Multiplet (m) 3H
Methylene H (-OCH₂CO-) 4.7 - 4.9 Singlet (s) 2H
Ring Methoxy H (-OCH₃) 3.8 - 4.0 Singlet (s) 3H

Note: The exact chemical shifts and multiplicities of the aromatic protons would require experimental data or advanced simulation.

Complementing ¹H NMR, ¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbons of the aldehyde and ester groups are particularly noteworthy, appearing at very low fields (high ppm values). The six aromatic carbons would have signals in the typical aromatic region, with their specific shifts determined by the attached substituents. The carbons of the methylene and two methyl groups would appear at higher fields.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O) 189 - 192
Ester Carbonyl (C=O) 168 - 170
Aromatic Carbons (C-O) 150 - 160
Aromatic Carbons (C-C/C-H) 110 - 130
Methylene Carbon (-OCH₂CO-) 65 - 68
Ring Methoxy Carbon (-OCH₃) 55 - 57

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this molecule, it would primarily be used to establish the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly bonded to. This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 for all C-H bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification. The spectrum of this compound would be distinguished by the presence of two strong carbonyl absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Aldehyde C-H Stretch ~2820 and ~2720 Weak
Aromatic C-H Stretch >3000 Medium
Alkyl C-H Stretch <3000 Medium
Ester C=O Stretch 1750 - 1760 Strong, Sharp
Aldehyde C=O Stretch 1680 - 1700 Strong, Sharp
Aromatic C=C Stretch 1450 - 1600 Medium-Weak

The presence of two distinct, strong C=O stretching bands would be a key diagnostic feature, confirming the presence of both the ester and aldehyde functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The aromatic ring in this compound, substituted with auxochromic (-OCH₃, -OR) and chromophoric (-CHO) groups, is expected to absorb UV light.

The spectrum would likely show strong absorptions corresponding to π → π* transitions of the benzene (B151609) ring. The conjugation of the aldehyde's carbonyl group with the ring would influence the position of these absorption maxima (λmax). A weaker, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl groups might also be observed.

Table 4: Predicted UV-Vis Absorption Data for this compound

Transition Type Predicted λmax (nm)
π → π* 230 - 280

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization. The molecular formula for this compound is C₁₁H₁₂O₅, giving it a molecular weight of approximately 224.21 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 224. The molecule would then fragment in a predictable manner.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Possible Fragment Identity Description
224 [C₁₁H₁₂O₅]⁺ Molecular Ion (M⁺)
193 [M - OCH₃]⁺ Loss of the ester methoxy radical
165 [M - COOCH₃]⁺ Loss of the carbomethoxy radical
151 [C₈H₇O₃]⁺ Cleavage of the ether bond, forming the vanillin (B372448) radical cation

The fragmentation pattern provides a fingerprint that helps to confirm the connectivity of the atoms, such as the presence of the methyl ester and the substituted phenolic ring.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

Despite a thorough search for primary research articles and entries in crystallographic databases, no specific X-ray diffraction data for the title compound, this compound, could be located. The search included various related chemical terms and substructure queries.

While crystallographic data for analogous compounds with different substitution patterns on the phenyl ring have been reported, this information is not directly applicable to definitively describe the solid-state structure of this compound. The unique positioning of the formyl and methoxy groups, along with the methyl acetate substituent, will induce specific intermolecular interactions and crystal packing arrangements that cannot be accurately inferred from related structures.

Therefore, a detailed analysis of its crystal lattice, unit cell parameters, and intramolecular geometry based on experimental XRD data is not possible at this time. The determination of the precise solid-state conformation and intermolecular packing of this compound would require future single-crystal X-ray diffraction analysis.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Pivotal Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of an aldehyde group ortho to a phenoxy acetate (B1210297) moiety makes Methyl (2-formyl-4-methoxyphenoxy)acetate an ideal precursor for a variety of intramolecular cyclization reactions and multicomponent reactions, leading to the formation of intricate molecular scaffolds.

The benzofuran (B130515) nucleus is a prominent feature in many biologically active compounds and natural products. This compound and its analogs serve as effective precursors for the synthesis of this important heterocyclic system. The general synthetic strategy involves the cyclization of the ortho-formyl phenoxy moiety.

A key application of this chemistry is in the synthesis of intermediates for Dronedarone, an antiarrhythmic drug used in the treatment of atrial fibrillation. nih.gov While the commercial synthesis may use nitrated analogs, the fundamental reaction pathway highlights the utility of the o-formyl phenoxyacetate (B1228835) scaffold. For instance, compounds like rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate are recognized as intermediates in Dronedarone synthesis. nih.gov The synthesis of 2-alkyl-5-nitrobenzofurans from 2-(2-formyl-4-nitrophenoxy)alkanoic acids demonstrates a common cyclization strategy where the aldehyde and the active methylene (B1212753) group of the acetate chain react to form the furan (B31954) ring fused to the benzene (B151609) core. researchgate.net This approach provides a robust method for accessing substituted benzofurans, which are crucial components of various pharmaceutical agents. organic-chemistry.orgnih.gov

The reactivity of the aldehyde and the potential for the acetic acid moiety to participate in reactions make this compound a valuable starting material for a range of other heterocyclic systems.

Thiadiazoles: Research has demonstrated the successful synthesis of novel 1,3,4-thiadiazole (B1197879) derivatives starting from the corresponding carboxylic acid, 2-(4-formyl-2-methoxyphenoxy)acetic acid. researchgate.net In this multi-step synthesis, the parent acid is first condensed with various substituted acetophenones to form chalcone (B49325) intermediates. These chalcones are subsequently reacted with thiosemicarbazide (B42300), which, upon cyclization, yields the 1,3,4-thiadiazole ring system. This method highlights how the vanillin-derived backbone can be elaborated into complex heteroaromatic structures with potential biological activity.

Azetidinones: The synthesis of polyfunctionalized 2-azetidinones (β-lactams) has also been achieved using 2-(4-formyl-2-methoxyphenoxy)acetic acid. researchgate.net This transformation is accomplished via the Staudinger ketene-imine cycloaddition. The carboxylic acid is converted in situ into a highly reactive "vanillinyl ketene (B1206846)." This ketene then undergoes a [2+2] cycloaddition reaction with various imines (Schiff bases) to stereoselectively form the four-membered azetidinone ring. researchgate.net The β-lactam ring is a cornerstone of many important antibiotics, and this synthetic route provides access to novel analogs with potentially unique pharmacological profiles. rdd.edu.iqnih.govmdpi.com

The inherent functionality of this compound, derived from vanillin (B372448), makes it an excellent starting point for creating a wide array of polyfunctionalized compounds. rsc.org The aldehyde group can be transformed into imines, oximes, or be used in condensation reactions, while the ester can be hydrolyzed to a carboxylic acid for further modification. This versatility has been exploited in the synthesis of advanced materials, such as bio-based aromatic polymers. For example, vanillin and its derivatives have been used to create π-conjugated polyazomethines and other polymers, showcasing the potential of this chemical scaffold in materials science. nii.ac.jpnih.gov The synthesis of thiadiazole and azetidinone derivatives as described previously are also prime examples of creating polyfunctionalized heteroaromatic compounds from this precursor. researchgate.net

Strategies for Enabling Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govrsc.orgd-nb.info this compound is an ideal scaffold for DOS due to its multiple, orthogonally reactive functional groups.

A DOS approach using this molecule could involve:

Divergent reactions at the aldehyde: The aldehyde can react with a wide array of amines, hydrazines, hydroxylamines, and carbon nucleophiles to introduce appendage diversity.

Divergent reactions at the ester/acid: The ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a library of amines or alcohols to generate diverse amides and esters.

Scaffold diversity: By choosing reagents that react with multiple functional groups, completely different molecular skeletons can be generated from the same starting material. For example, reaction with thiosemicarbazide leads to thiadiazoles, while reaction with imines via a ketene intermediate leads to azetidinones. researchgate.net

This approach allows for the rapid exploration of chemical space around the vanillin-derived core, facilitating the discovery of novel compounds with interesting biological activities. nih.govresearchgate.net

Functionalization of Aromatic Ethers and Esters for Novel Architectures

The aromatic ether and ester functionalities within this compound are key to its utility in building novel molecular architectures.

Ester Functionalization: The most common functionalization of the ester group is its hydrolysis to the carboxylic acid. researchgate.netresearchgate.net This acid serves as a versatile handle for subsequent reactions. It can be converted into acid chlorides, amides, or other esters, or used in metal-catalyzed cross-coupling reactions. This allows for the attachment of the entire phenoxyacetic acid moiety to other complex molecules or polymer backbones.

Aromatic Ring Functionalization: The aromatic ring itself can undergo electrophilic substitution reactions. The existing methoxy (B1213986) and ether groups are ortho-, para-directing, influencing the position of any new substituents. This allows for the introduction of nitro, halogen, or alkyl groups to further modify the electronic and steric properties of the molecule.

Ether Linkage: While the ether bond is generally stable, its primary role is structural, providing the crucial spatial relationship between the aromatic aldehyde and the acetate side chain that enables intramolecular cyclization reactions, such as those used to form benzofurans. researchgate.net

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. This compound is an excellent starting point for generating analogs for SAR studies.

By systematically modifying different parts of the molecule, researchers can probe the key interactions between the compound and its biological target. For example, in the synthesis of 1,3,4-thiadiazole derivatives, a variety of substituted acetophenones were used to create a series of final compounds (Table 1). The subsequent evaluation of these compounds for antimicrobial activity constitutes a clear SAR study, revealing which substitutions enhance or diminish biological efficacy.

Compound IDSubstituent (R)Zone of Inhibition (S. aureus)
6a H12 mm
6b 2-Cl15 mm
6c 4-Cl18 mm
6d 2-Br16 mm
6e 4-Br19 mm
6f 4-F17 mm
Data derived from research on 2-(4-formyl-2-methoxyphenoxy)acetic acid derivatives, demonstrating how systematic changes in structure affect antibacterial activity.

Similarly, SAR studies on related benzofuran scaffolds have been conducted to develop potent adenosine (B11128) receptor antagonists, showing how modifications to the methoxy substitution pattern influence receptor affinity. nih.gov The synthesis of benzenesulfonamide (B165840) derivatives from related vanillin-like structures has also been used to establish SAR for the inhibition of the 12-lipoxygenase enzyme. nih.gov This systematic approach is crucial for transforming a versatile chemical intermediate into a potent and selective therapeutic agent.

Future Directions and Emerging Research Avenues

Exploration of Green Chemistry Principles in Synthetic Methodologies

The future synthesis of Methyl (2-formyl-4-methoxyphenoxy)acetate and related compounds will likely be guided by the principles of green chemistry, aiming to reduce waste and environmental impact. mdpi.com A significant focus will be on developing sustainable alternatives to traditional formylation reactions, which often rely on hazardous reagents. researchgate.netthermofisher.com

Key green chemistry strategies that could be applied include:

Use of Renewable Feedstocks : Leveraging biomass-derived materials for the production of aromatic aldehydes. numberanalytics.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Safer Solvents and Auxiliaries : Employing environmentally benign solvents like ionic liquids or deep eutectic solvents to replace traditional organic solvents. numberanalytics.com

Catalysis : Utilizing catalytic reagents over stoichiometric ones to minimize waste. chemistryjournals.net

One promising avenue is the adoption of mechanochemical routes, which can offer solvent-free, metal-free, and milder reaction conditions, thereby providing a sustainable alternative to conventional methods. researchgate.net Research into solid-phase reactions using inexpensive and non-toxic materials is expected to yield high-yield, eco-friendly synthetic pathways. researchgate.net

Development of Novel Catalytic Systems for Efficient Transformations

The development of innovative catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Future research is expected to focus on transition metal-catalyzed C-H activation, a powerful method for creating carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. ethz.chresearchgate.net

Areas of interest in catalytic development include:

Palladium-Based Catalysts : These have shown effectiveness in cross-coupling reactions for synthesizing aromatic aldehydes and ketones. numberanalytics.com

Copper-Catalyzed Formylation : The use of copper catalysts in C-H bond formylation presents a simple and efficient method for producing aromatic aldehydes. frontiersin.org

Rhodium and Iridium Complexes : These are valuable for hydroformylation reactions. numberanalytics.com

Weak Coordination Catalysis : Exploring weakly coordinating groups to direct C-H activation could provide new methods for functionalizing ethers. nih.gov

The goal is to design catalysts that offer high regioselectivity and stereoselectivity, enabling precise control over the synthesis of complex molecules. ethz.ch The use of mono-protected amino acid ligands with palladium(II) catalysts, for instance, has demonstrated potential in ether-directed C-H olefination. nih.gov

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the prediction and optimization of chemical reactions involving this compound. rjptonline.org These technologies can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with high accuracy. nih.govrsc.org

Key applications of AI and ML in this context include:

Reaction Condition Recommendation : AI models can predict the optimal catalyst, solvent, reagents, and temperature for a given reaction. nih.govchemintelligence.com

Yield Prediction : Machine learning algorithms can forecast reaction yields, helping chemists to select for high-yield reactions and optimize synthetic routes. rjptonline.org

Retrosynthetic Analysis : AI can assist in planning the synthesis of complex molecules by identifying potential reaction pathways. youtube.com

Accelerated Discovery : By combining AI with automated molecule-making machines, researchers can rapidly find the best conditions for complex chemical syntheses. technologynetworks.com

Recent advancements have seen the development of fine-tuned large language models (LLMs) like Chemma, which can assist in various chemical tasks, including retrosynthesis and reaction performance prediction. arxiv.org This human-AI collaboration has the potential to significantly accelerate the exploration and optimization of novel reactions. arxiv.org

Expanding the Scope of Derivatization for Advanced Materials

This compound and its derivatives, particularly those related to salicylaldehyde (B1680747), serve as valuable building blocks for a wide range of advanced materials. rsc.orgnih.gov The functional groups present in these compounds—aldehyde, ether, and ester—offer multiple sites for derivatization.

Future research is likely to explore the following areas:

Polymer Synthesis : The compound can be a precursor for creating new polymers and macrocyclic compounds like crown ethers. rsc.org

Functional Materials : Derivatives of salicylaldehyde are used in the synthesis of pharmaceuticals, bioactive molecules, and organometallic compounds for catalysis. google.comnih.gov

Fluorescent Probes and Dyes : The structural backbone is suitable for designing molecules with specific photophysical properties, such as those used in organic electronics and chemosensors. acs.org

Biologically Active Compounds : Salicylaldehyde hydrazones, derived from related structures, are building blocks for molecules with potential anticancer, antimicrobial, and antifungal activities. nih.govacs.org

The synthesis of these derivatives often presents challenges due to the interaction between the phenol (B47542) and aldehyde groups, which can lead to lower yields. google.com Future work will likely focus on overcoming these synthetic hurdles to unlock the full potential of these versatile building blocks.

Investigation of Supramolecular Interactions Involving the Compound and its Analogues

The study of supramolecular interactions is fundamental to understanding how molecules assemble in the solid state, which is a cornerstone of crystal engineering. hhu.de The arrangement of molecules, governed by non-covalent interactions like hydrogen and halogen bonds, dictates the physical and chemical properties of materials. hhu.de

For this compound and its analogues, future research in supramolecular chemistry will likely focus on:

Crystal Packing Analysis : Investigating the role of weak interactions in the crystal packing of this compound and its derivatives. researchgate.net

Hydrogen Bonding Networks : The presence of oxygen atoms in the formyl, methoxy (B1213986), and acetate (B1210297) groups provides opportunities for forming extensive hydrogen bond networks, which can be used to design specific solid-state architectures. acs.org

Polymorphism : Exploring the existence of different crystalline forms (polymorphs) of the compound, as different polymorphs can have distinct properties. nih.gov

Co-crystal Formation : Designing co-crystals by combining the target compound with other molecules to create new materials with tailored properties. hhu.de

Understanding these supramolecular interactions will be crucial for the rational design of new materials with desired functionalities, from pharmaceuticals to advanced electronic materials. nih.gov

Q & A

Q. Q1: What are the standard synthetic routes for Methyl (2-formyl-4-methoxyphenoxy)acetate, and how can purity be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Alkylation of a phenolic precursor (e.g., 4-methoxy-2-hydroxybenzaldehyde) with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone/DMF) .
  • Step 2 : Monitoring reaction progress via TLC (e.g., silica gel plates with UV visualization) to track intermediate formation .
  • Purification : Recrystallization from ethanol or column chromatography (e.g., hexane/ethyl acetate gradients) improves yield and purity. IR and NMR spectroscopy confirm functional groups (e.g., formyl C=O at ~1675–1723 cm⁻¹, ester C=O at ~1761 cm⁻¹) .

Advanced Reaction Design

Q. Q2: How do substituent positions (formyl vs. methoxy) influence reactivity in cross-coupling reactions?

  • The formyl group at position 2 acts as an electrophilic site for nucleophilic additions (e.g., Grignard reactions), while the methoxy group at position 4 stabilizes the aromatic ring via resonance, directing electrophilic substitution to the para position .
  • Example: In Mannich reactions, the formyl group reacts with amines and formaldehyde to generate β-amino ketone derivatives, useful in bioactive molecule synthesis .
  • Methodological Tip : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive aldehyde groups during reactions .

Data Contradictions in Spectroscopic Analysis

Q. Q3: How to resolve discrepancies in NMR data for structurally similar derivatives?

  • Challenge : Overlapping signals (e.g., aromatic protons in ortho/meta positions) can complicate interpretation.
  • Solution : Use 2D NMR (e.g., HSQC, HMBC) to assign coupling patterns and confirm connectivity . For example, HMBC correlations between the formyl proton (δ ~9.8 ppm) and adjacent aromatic carbons distinguish substitution patterns .
  • Reference Data : Compare with analogs like Ethyl (4-ethoxy-2-formylphenoxy)acetate (δC=O ~170 ppm in ¹³C NMR) .

Biological Activity Profiling

Q. Q4: What strategies are effective for evaluating the bioactivity of this compound?

  • In vitro assays : Test antimicrobial activity via disk diffusion (e.g., against E. coli or S. aureus) using MIC (Minimum Inhibitory Concentration) protocols .
  • Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging the formyl group’s hydrogen-bonding potential .
  • Data Validation : Cross-reference with structurally similar compounds (e.g., Methyl 2-amino-2-(3-chloro-4-hydroxyphenyl)acetate) to identify structure-activity relationships (SAR) .

Computational Modeling

Q. Q5: How can DFT calculations predict the compound’s reactivity in catalytic systems?

  • Approach : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4–5 eV) indicates susceptibility to nucleophilic/electrophilic attacks .
  • Application : Simulate reaction pathways (e.g., ester hydrolysis) using Gaussian09 to identify transition states and activation energies .
  • Validation : Compare computed IR spectra with experimental data to refine models .

Crystallographic Analysis

Q. Q6: What crystallographic tools are recommended for structural elucidation?

  • Software : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) to resolve crystal structures. For high-resolution data, twin refinement may be necessary .
  • Parameters : Collect data at low temperature (100 K) to minimize thermal motion artifacts.
  • Example : ORTEP-3 generates publication-quality thermal ellipsoid plots, highlighting bond distortions (e.g., ester C-O bond angles) .

Stability and Storage

Q. Q7: How to mitigate degradation during long-term storage?

  • Storage : Keep in amber vials under argon at –20°C to prevent aldehyde oxidation and ester hydrolysis .
  • Stability Testing : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) quarterly to detect degradation products (e.g., free acetic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.